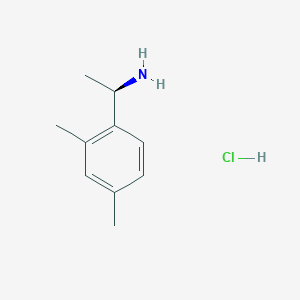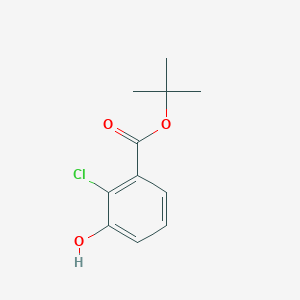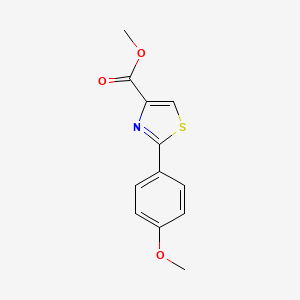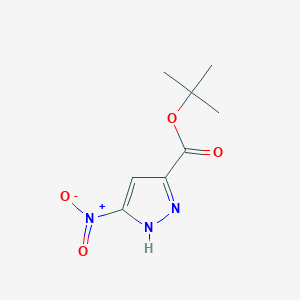
tert-butyl 5-nitro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate: is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of tert-butyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product is then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles . Industrial production methods often employ resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.
Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which tert-butyl 5-nitro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
3-Amino-5-tert-butyl-1H-pyrazole: Another pyrazole derivative with different functional groups.
tert-Butyl 3-(methylamino)but-2-enoate: A precursor in the synthesis of this compound.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
tert-butyl 5-nitro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)5-4-6(10-9-5)11(13)14/h4H,1-3H3,(H,9,10) |
InChI Key |
BQJQRHZMXGUDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
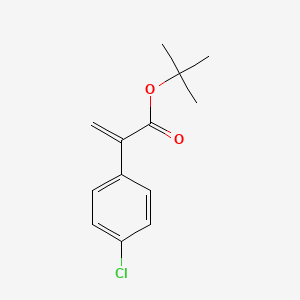
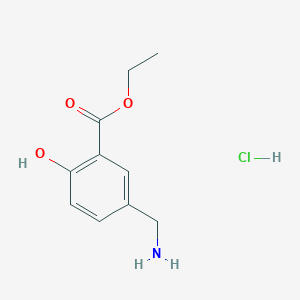
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
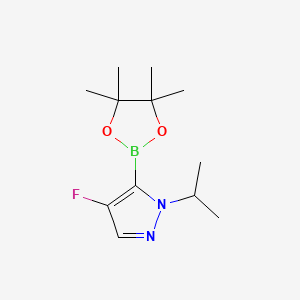
![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
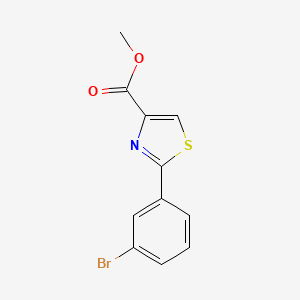
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
